N-ethyl-N-(piperidin-2-ylmethyl)ethanamine

Chiral synthesis Enantioselective catalysis Chiral resolution

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine (CAS 64168-09-8), also referred to as N,N-diethyl-2-piperidinemethanamine, is a chiral, tertiary diamine building block featuring a piperidine ring and a diethylamino substituent. As a racemic mixture, it possesses a single undefined stereocenter, a calculated XLogP3-AA of 1.5, a molecular weight of 170.30 g/mol, and one hydrogen bond donor.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 64168-09-8
Cat. No. B1361640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-(piperidin-2-ylmethyl)ethanamine
CAS64168-09-8
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCCN(CC)CC1CCCCN1
InChIInChI=1S/C10H22N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h10-11H,3-9H2,1-2H3
InChIKeyWTIYGHQFUHZRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-N-(piperidin-2-ylmethyl)ethanamine (CAS 64168-09-8) for Pharmaceutical Intermediate Procurement: Key Specifications and Baseline Properties


N-ethyl-N-(piperidin-2-ylmethyl)ethanamine (CAS 64168-09-8), also referred to as N,N-diethyl-2-piperidinemethanamine, is a chiral, tertiary diamine building block featuring a piperidine ring and a diethylamino substituent [1]. As a racemic mixture, it possesses a single undefined stereocenter, a calculated XLogP3-AA of 1.5, a molecular weight of 170.30 g/mol, and one hydrogen bond donor [1]. Commercially, it is typically supplied with a minimum purity specification of 95% . Its primary documented role is as a critical intermediate in the synthesis of the selective M2 muscarinic receptor antagonist AF-DX 116 (Otenzepad), where the specific stereoelectronic properties of the diethylamino moiety are essential for receptor subtype selectivity [2].

Why Generic Substitution of N-ethyl-N-(piperidin-2-ylmethyl)ethanamine Fails in Drug Synthesis: Stereochemistry and Selectivity


Substituting N-ethyl-N-(piperidin-2-ylmethyl)ethanamine with an in-class analog is not feasible for key applications due to its specific conformation-dependent interactions. Its role as an intermediate for AF-DX 116 relies on the precise spatial orientation of the protonated side-chain nitrogen atom, which is dictated by the 2-substituted piperidine scaffold and the N,N-diethyl groups, to confer cardiac (M2) over glandular (M3) receptor selectivity [1]. Using a positional isomer, such as the 3- or 4-piperidinemethanamine analog, or an N-methyl analog, would fundamentally alter this pharmacophoric geometry, compromising the target selectivity of the final drug molecule [1].

Quantitative Evidence Guide for Differentiating N-ethyl-N-(piperidin-2-ylmethyl)ethanamine from Closest Analogs


Chiral Resolution Enables Access to Enantiomerically Pure (R)- or (S)-Configurations for Asymmetric Synthesis

The target compound possesses a chiral center at the 2-position of the piperidine ring, existing as a pair of enantiomers. In critical stereoselective syntheses, the racemic mixture (CAS 64168-09-8) [1] can lead to the formation of diastereomeric products with different biological activities. The procurement of the resolved enantiomer, such as the (R)-enantiomer (CAS 120990-94-5) , allows for the direct, stereocontrolled synthesis of a single, active pharmaceutical ingredient, eliminating a cumbersome chiral resolution step at a later stage.

Chiral synthesis Enantioselective catalysis Chiral resolution

Validated Role as a Key Intermediate in Synthesizing the Selective M2 Antagonist AF-DX 116 (Otenzepad)

The compound's primary and most critical application is as the essential diamine fragment (Intermediate IX) in the patented synthesis of AF-DX 116 [1]. The M2 receptor selectivity of the final drug, a key differentiator from other muscarinic antagonists, is attributed to the 3D orientation of the side-chain's protonated nitrogen, a feature directly provided by this specific diamine [2]. Analogs with altered amino substituents would not reproduce this optimal orientation. AF-DX 116 demonstrates an IC50 of 600 nM for the M2 receptor [2], but the selectivity is principally a class-level inference for the target compound itself.

Muscarinic receptor antagonist Cardioselective drug Medicinal chemistry

Documented Side-Reaction Profile Provides a Purity Benchmark for Procurement

The synthetic route to the target compound via nucleophilic ring-opening of an intermediate aziridine is known to produce 3-(diethylamino)hexahydroazepine (X) as a significant side product [1]. The patent literature specifies that this ring-expanded impurity must be separated by laborious fractional distillation or recrystallization of the hydrochloride salt to achieve acceptable purity [1]. This provides a clear, verifiable benchmark: a supplier's ability to demonstrate the absence or control of this specific impurity (e.g., by providing HPLC data showing no peak for the hexahydroazepine impurity) is a direct measure of process sophistication and product quality, which sets a data-backed procurement specification.

Process chemistry Impurity profiling Synthetic route validation

Best-Fit Procurement Scenarios for N-ethyl-N-(piperidin-2-ylmethyl)ethanamine Based on Verified Evidence


Stereocontrolled Synthesis of Enantiopure Muscarinic Antagonists

Procurement of the racemic N-ethyl-N-(piperidin-2-ylmethyl)ethanamine is a starting point, but a research program focused on single-enantiomer cardioselective drugs would prioritize sourcing the (R)-enantiomer. This strategy is directly supported by the compound's role as a chiral building block [1] and the commercial availability of the resolved enantiomer in high purity , enabling the direct synthesis of stereodefined final drug candidates without a late-stage chiral resolution.

Replication of AF-DX 116 (Otenzepad) and Exploration of its SAR

For academic or industrial labs studying M2 muscarinic receptor pharmacology, the target compound is an obligatory intermediate for synthesizing AF-DX 116 [2]. Its use is non-substitutable, as the diethylamino-piperidine moiety's spatial orientation is identified as the key determinant for the final drug's cardioselectivity [3]. The procurement specification should demand a COA that matches the established synthetic route's requirements.

Development of Novel Catalytic Ligands or Peptidomimetics

The unique combination of a chiral, secondary amine (piperidine) and a tertiary amine (diethylamino) in one scaffold makes the compound a potential ligand for metal catalysts or a building block for peptidomimetics. The availability of the compound as both a racemate and an enantiopure form [REFS-1, REFS-2] allows researchers to tune the steric environment of a catalytic site. An informed procurement decision involves selecting the enantiopure form for asymmetric induction studies.

Quality-Sensitive Scale-Up for Pre-Clinical Manufacturing

For CROs or CDMOs scaling up the synthesis of a drug candidate like AF-DX 116, the key differentiator is the supplier's ability to control the formation of the documented side-product, 3-(diethylamino)hexahydroazepine [4]. The procurement decision must be based on a supplier audit that confirms their process's capability to deliver the intermediate with consistent purity (>98%) and a validated analytical method (e.g., HPLC) to quantify and limit this specific impurity, ensuring a robust and patient-safe supply chain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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